1,2-Bis(trimethoxysilyl)ethane
CAS No.: 18406-41-2
Cat. No.: VC21059311
Molecular Formula: C8H22O6Si2
Molecular Weight: 270.43 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18406-41-2 |
---|---|
Molecular Formula | C8H22O6Si2 |
Molecular Weight | 270.43 g/mol |
IUPAC Name | trimethoxy(2-trimethoxysilylethyl)silane |
Standard InChI | InChI=1S/C8H22O6Si2/c1-9-15(10-2,11-3)7-8-16(12-4,13-5)14-6/h7-8H2,1-6H3 |
Standard InChI Key | JCGDCINCKDQXDX-UHFFFAOYSA-N |
SMILES | CO[Si](CC[Si](OC)(OC)OC)(OC)OC |
Canonical SMILES | CO[Si](CC[Si](OC)(OC)OC)(OC)OC |
Introduction
Physical and Chemical Properties
1,2-Bis(trimethoxysilyl)ethane is a colorless liquid with distinct chemical and physical characteristics that make it suitable for specialized applications. The compound features two trimethoxysilyl groups connected by an ethylene bridge, creating a molecule with six potential reaction sites through its methoxy groups.
Basic Properties
The fundamental physical and chemical properties of 1,2-Bis(trimethoxysilyl)ethane are summarized in the following table:
Property | Value |
---|---|
CAS Number | 18406-41-2 |
Molecular Formula | C₈H₂₂O₆Si₂ |
Molecular Weight | 270.43 g/mol |
Physical State | Liquid |
Appearance | Colorless |
Density | 1.073 g/mL |
Boiling Point | 103-104°C |
Flash Point | 109°C (228°F) |
Refractive Index | 1.409 |
Purity (Commercial) | 95-96% |
The compound is also known by several synonyms, including 3,3,6,6-tetramethoxy-2,7-dioxa-3,6-disilaoctane, hexamethoxydisilylethane, and 1,2-ethylenebis(trimethoxysilane) .
Chemical Structure and Reactivity
The chemical structure of 1,2-Bis(trimethoxysilyl)ethane consists of two silicon atoms, each bonded to three methoxy groups and connected by an ethylene (-CH₂CH₂-) bridge. This structure can be represented with the linear formula [-CH₂Si(OCH₃)₃]₂ .
This compound belongs to the category of non-functional alkoxy silanes, meaning it lacks additional reactive functional groups beyond its hydrolyzable methoxy groups . Its chemical reactivity is primarily characterized by the hydrolysis of the methoxy groups, which can then undergo condensation reactions with siliceous surfaces and other metal oxides including aluminum, zirconium, tin, titanium, and nickel .
Synthesis and Production
The commercial production of 1,2-Bis(trimethoxysilyl)ethane typically results in products with 95-96% purity. Commercial formulations may contain 1-4% of 1,1-Bis(trimethoxysilyl)ethane as an impurity .
Synthesis Methods
While the search results don't provide detailed synthesis procedures specifically for 1,2-Bis(trimethoxysilyl)ethane, it falls within the broader class of silane coupling agents. These types of compounds are generally synthesized through methodologies that create the silicon-carbon bonds and attach the hydrolyzable alkoxy groups.
Quality Control
Commercial-grade 1,2-Bis(trimethoxysilyl)ethane is usually verified through various analytical techniques to confirm its identity and purity. Physical parameters such as boiling point, density, and refractive index are commonly used as quality control markers .
Applications and Uses
1,2-Bis(trimethoxysilyl)ethane has several important industrial and research applications, primarily leveraging its ability to form bonds between disparate materials.
Industrial Applications
The primary industrial application of 1,2-Bis(trimethoxysilyl)ethane is in the fabrication of multilayer printed circuit boards . U.S. Patent 5,073,456, authored by Palladino in 1991, describes this application in detail .
Surface Modification and Coupling
As a silane coupling agent, 1,2-Bis(trimethoxysilyl)ethane has the ability to form durable bonds between organic and inorganic materials. This property allows it to:
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Generate desired heterogeneous environments
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Incorporate bulk properties of different phases into a uniform composite structure
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Create stable condensation products with siliceous surfaces and other metal oxides
Materials Science Applications
The compound's dipodal structure (having two silicon atoms) provides enhanced bonding capabilities compared to monopodal silanes. This feature makes it valuable in creating robust material interfaces in composite materials, coatings, and adhesives .
Chemical Behavior and Mechanism
The functionality of 1,2-Bis(trimethoxysilyl)ethane as a coupling agent is based on its dual reactivity profile.
Hydrolysis and Condensation
When exposed to moisture, the methoxy groups of 1,2-Bis(trimethoxysilyl)ethane undergo hydrolysis to form silanol groups (Si-OH). These silanol groups can then:
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Condense with hydroxyl groups on inorganic surfaces (like silicon dioxide, metal oxides)
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Cross-link with each other to form siloxane networks (Si-O-Si bonds)
Interface Modification
The compound alters the interfacial region between materials by:
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Changing wetting or adhesion characteristics of substrates
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Utilizing substrates to catalyze chemical transformations at heterogeneous interfaces
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Ordering the interfacial region
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Modifying partition characteristics
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Affecting the covalent bond between organic and inorganic materials
Comparative Analysis
Understanding how 1,2-Bis(trimethoxysilyl)ethane compares to related compounds helps contextualize its utility in specific applications.
Comparison with 1,2-Bis(triethoxysilyl)ethane
A closely related compound is 1,2-Bis(triethoxysilyl)ethane, which differs in having ethoxy groups instead of methoxy groups. The key differences include:
Property | 1,2-Bis(trimethoxysilyl)ethane | 1,2-Bis(triethoxysilyl)ethane |
---|---|---|
Molecular Formula | C₈H₂₂O₆Si₂ | C₁₄H₃₄O₆Si₂ |
Molecular Weight | 270.43 g/mol | 354.59 g/mol |
CAS Number | 18406-41-2 | 16068-37-4 |
Hydrolysis Rate | Typically faster | Typically slower |
Boiling Point | 103-104°C | 119°C |
Density | 1.073 g/mL | 0.958 g/mL |
The choice between these compounds often depends on the specific application requirements, with trimethoxysilanes generally reacting faster but producing methanol as a byproduct, while triethoxysilanes react more slowly but produce less toxic ethanol .
Advantages of Dipodal Structure
As a dipodal silane (containing two silicon atoms), 1,2-Bis(trimethoxysilyl)ethane offers advantages over monopodal silanes:
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Increased number of potential bonding sites (six vs. three)
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Enhanced thermal and hydrolytic stability of the resulting interfaces
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Improved bonding durability in harsh environments
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Greater cross-linking density when incorporated into materials
Research and Development Applications
The unique properties of 1,2-Bis(trimethoxysilyl)ethane make it valuable in various research contexts.
Materials Development
Recent research indicates potential applications in:
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Advanced composite materials
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Electronics manufacturing
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Specialized coatings with enhanced durability
Future Prospects
Growing manufacturing opportunities for 1,2-Bis(trimethoxysilyl)ethane and related silanes exist in:
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